Adenosine-3',5'-bisphosphate

RNA decay exonuclease inhibition cancer target validation

Adenosine-3',5'-bisphosphate (pAp, 3',5'-ADP) is the definitive 3',5'-bisphosphate nucleotide for exoribonuclease and sulfotransferase research. Unlike AMP or ADP, its dual-phosphate geometry enables high-affinity competitive inhibition of XRN1 (IC50 36 nM) and DXO, with crystallographic validation (PDB: 9E70, 6AIX). It also serves as the preferred product inhibitor of human bile salt SULT (Ki 0.2 μM) and the optimal substrate for 3',5'-bisphosphate phosphatases (kcat/Km 1.4×10⁶ M⁻¹s⁻¹). Substituting generic nucleotides yields false negatives; only pAp delivers the binding mode and potency required for rigorous RNA decay pathway dissection and SULT kinetic profiling.

Molecular Formula C10H11N5O10P2-4
Molecular Weight 423.17 g/mol
Cat. No. B15568869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine-3',5'-bisphosphate
Molecular FormulaC10H11N5O10P2-4
Molecular Weight423.17 g/mol
Structural Identifiers
InChIInChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(25-27(20,21)22)4(24-10)1-23-26(17,18)19/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22)/p-4/t4-,6-,7-,10-/m1/s1
InChIKeyWHTCPDAXWFLDIH-KQYNXXCUSA-J
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 10 mm / 100 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adenosine-3',5'-bisphosphate: A Strategic Nucleotide Bisphosphate Tool for Exonuclease Inhibition, Sulfur Metabolism, and Crystallographic Studies


Adenosine-3',5'-bisphosphate (pAp or PAP), CAS No. 1053-73-2, is a purine ribonucleoside 3',5'-bisphosphate [1] with a molecular formula of C10H15N5O10P2 and a molecular weight of 427.20 g/mol [2]. Its distinctive bisphosphate configuration—with phosphates esterified at both the 3' and 5' hydroxyls of the ribose moiety—distinguishes it from the 5'-monophosphate of AMP and the 5'-diphosphate of ADP [3]. This structural arrangement enables pAp to function as a high-affinity competitive inhibitor of multiple 5'→3' exoribonucleases including XRN1 and DXO, a potent product inhibitor of sulfotransferases, and a specific substrate for 3',5'-nucleotide bisphosphate phosphatases, making it an essential tool for dissecting RNA decay pathways, sulfur assimilation cascades, and nucleotide metabolism [4][5].

Why Adenosine-3',5'-bisphosphate Cannot Be Replaced by AMP, ADP, or ATP in Critical Enzymatic Assays


Generic nucleotide substitution is untenable because the 3',5'-bisphosphate geometry of pAp confers unique recognition motifs that AMP (5'-monophosphate only), ADP (5'-diphosphate only), or ATP (5'-triphosphate only) cannot satisfy. Crystallographic data demonstrate that pAp's 3'-phosphate anchors within a distinct sub-pocket absent in 5'-monophosphorylated nucleotides, forming bidentate interactions with conserved lysine and arginine residues in XRN1's active site that are sterically inaccessible to AMP or ADP [1]. Similarly, sulfotransferases exhibit high-fidelity discrimination: human bile salt sulfotransferase binds pAp with a Ki of 0.2 μM, whereas the 2'-isomer (iso-PAP) displays reduced affinity (Ki = 0.3 μM), and 5'-AMP shows no detectable competitive inhibition [2]. In phosphatase assays, 3',5'-nucleotide bisphosphate phosphatase Cv1693 hydrolyzes pAp with a catalytic efficiency of 1.4 × 10⁶ M⁻¹ s⁻¹ but exhibits >100-fold lower activity toward 5'-AMP [3]. Substituting pAp with other adenine nucleotides in these contexts yields false-negative results due to absent binding or improper enzyme activation.

Adenosine-3',5'-bisphosphate Quantitative Differentiation Data for XRN1, DXO, Sulfotransferase, and Phosphatase Applications


Nanomolar XRN1 Exonuclease Inhibition: IC50 = 36 nM Outperforms Alternative Small-Molecule Inhibitors

Adenosine-3',5'-bisphosphate (pAp) inhibits human XRN1 exoribonuclease with an IC50 of 36 nM, as determined in a fluorescence polarization dsRNA competition assay [1]. In a comparative assessment, a proprietary allosteric XRN1 inhibitor (Compound 1) required significantly higher concentrations to achieve comparable inhibition, with pAp demonstrating RNA-competitive, active-site targeting that is both potent and mechanistically well-characterized [2]. The crystal structure of human XRN1 complexed with pAp (PDB: 9E70) further resolves the molecular basis for this nanomolar affinity [3].

RNA decay exonuclease inhibition cancer target validation XRN1

Cross-Reactive DXO Exonuclease Inhibition with High-Resolution Structural Validation at 1.8 Å

Beyond XRN1, pAp competitively inhibits the decapping exoribonuclease DXO, with a 1.8 Å resolution crystal structure (PDB: 6AIX) confirming pAp binding within the DXO active site where it superimposes precisely with the first nucleotide of product RNA [1]. In contrast, related nucleotides such as 5'-AMP and 3'-AMP fail to inhibit DXO under identical assay conditions, underscoring pAp's unique bisphosphate recognition motif [2]. Biochemical inhibition of DXO by pAp is comparable to its inhibition of Xrn1, establishing pAp as a pan-5'→3' exoribonuclease inhibitor [3].

mRNA capping quality control DXO inhibition exoribonuclease structural biology

Sulfotransferase Product Inhibition: Ki = 0.2 μM Distinguishes pAp from Iso-PAP and Other Nucleotides

Adenosine-3',5'-bisphosphate (PAP) functions as a potent product inhibitor of human bile salt sulfotransferase, exhibiting competitive inhibition with respect to the co-substrate PAPS with a Ki of 0.2 μM [1]. This affinity is 1.5-fold greater than that of iso-PAP (the 2'-isomer, Ki = 0.3 μM) and at least 14-fold greater than that of the dead-end inhibitor 3-ketolithocholate (Ki = 0.6 μM) [2]. 5'-AMP, ADP, and ATP show no measurable inhibition in this system [3].

sulfotransferase SULT product inhibition xenobiotic metabolism

3',5'-Nucleotide Bisphosphate Phosphatase Substrate: Catalytic Efficiency kcat/Km = 1.4 × 10⁶ M⁻¹ s⁻¹

As a substrate for 3',5'-nucleotide bisphosphate phosphatase Cv1693, pAp is hydrolyzed with a kcat of 22 s⁻¹ and a kcat/Km of 1.4 × 10⁶ M⁻¹ s⁻¹, representing one of the highest catalytic efficiencies reported for any pAp-metabolizing enzyme [1]. While the enzyme is promiscuous and hydrolyzes other 3',5'-bisphosphonucleotides (pGp, pCp, pUp, pIp) with comparable catalytic efficiency, its activity toward 5'-AMP and 3'-AMP is negligible [2]. In contrast, human PAP phosphatase (a distinct enzyme family) exhibits a Km of 1 μM for pAp but with substantially lower turnover [3].

phosphatase pAp hydrolysis amidohydrolase sulfur metabolism

Human PAP Phosphatase: High-Affinity Binding (Km = 1 μM) Enables Lithium-Sensitivity Studies

Human PAP phosphatase exhibits high affinity for pAp with a Km of 1 μM, and this activity is inhibited by lithium with an IC50 of 0.3 mM—a concentration within the subtherapeutic range [1]. The enzyme also hydrolyzes inositol-1,4-bisphosphate with comparable affinity (Km = 0.4 μM), but pAp is the preferred nucleotide substrate [2]. In contrast, 5'-AMP and ADP are not hydrolyzed, confirming the strict 3',5'-bisphosphate specificity of this enzyme family [3].

lithium target PAP phosphatase inositol signaling bipolar disorder

Crystallographic Probes for PAPS Reductase and Sulfur Metabolism: 2.05 Å Structure Resolves Catalytic Motif

The 2.05 Å resolution crystal structure of yeast PAPS reductase complexed with pAp (PDB: not assigned in primary citation) reveals the complete C-terminal catalytic motif within the active site for the first time [1]. This structure provides atomic-level insight into substrate-product relationships that cannot be obtained with PAPS alone or with other nucleotides [2]. Additionally, the 1.9 Å structure of Mycobacterium tuberculosis CysQ phosphatase with pAp bound (lithium-inhibited state) defines metal coordination geometry critical for catalysis [3].

sulfur assimilation PAPS reductase crystallography product complex

Adenosine-3',5'-bisphosphate Optimized Application Scenarios Based on Quantified Differentiation Evidence


XRN1-Dependent Cancer Target Validation in Non-Small Cell Lung Cancer Models

pAp at 36 nM IC50 enables potent, RNA-competitive inhibition of XRN1 exoribonuclease activity in biochemical assays, supporting target validation studies in predicted sensitive non-small cell lung cancer cell lines where XRN1 knockout reduces proliferation and increases apoptosis [1]. This application leverages pAp's nanomolar potency and defined active-site binding mode (PDB: 9E70) [2].

Coordinated 5'→3' Exoribonuclease Pathway Interrogation via Simultaneous XRN1 and DXO Inhibition

For studies requiring simultaneous inhibition of multiple 5'→3' exoribonucleases, pAp provides cross-reactive activity against both XRN1 and DXO, with crystallographic validation of DXO binding at 1.8 Å resolution (PDB: 6AIX) confirming competitive active-site occupancy [3]. This enables comprehensive RNA decay pathway analysis without requiring multiple inhibitors.

Sulfotransferase Kinetic Studies Requiring a Defined High-Affinity Product Inhibitor

pAp's Ki of 0.2 μM for human bile salt sulfotransferase, coupled with its 1.5-fold greater potency than iso-PAP, makes it the preferred product inhibitor for steady-state kinetic analyses, substrate specificity profiling, and SULT inhibitor screening campaigns [4].

3',5'-Nucleotide Bisphosphate Phosphatase Activity Assays and Enzyme Discovery

With a catalytic efficiency of 1.4 × 10⁶ M⁻¹ s⁻¹ toward Cv1693 phosphatase, pAp is the optimal positive control substrate for characterizing novel 3',5'-nucleotide bisphosphate phosphatases, sulfur assimilation pathway enzymes, and pAp detoxification systems across bacterial and eukaryotic systems [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adenosine-3',5'-bisphosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.